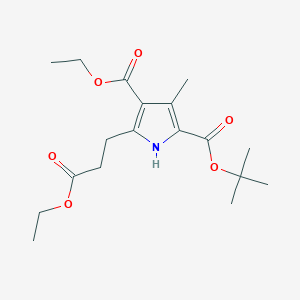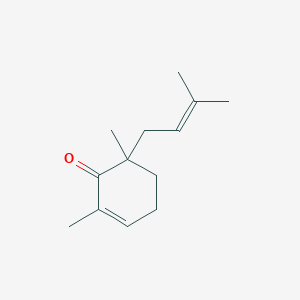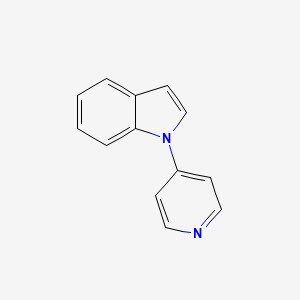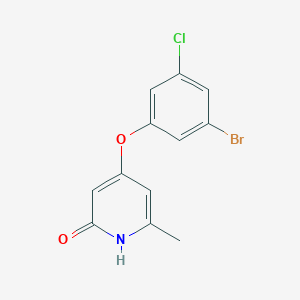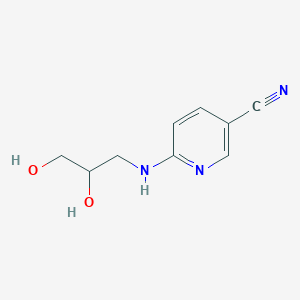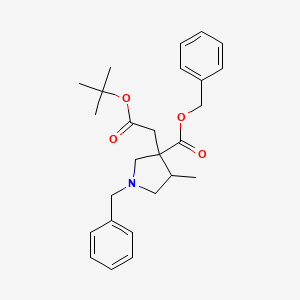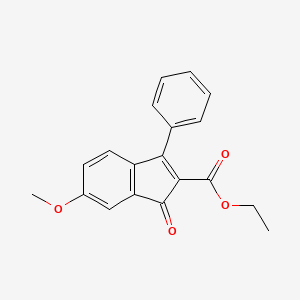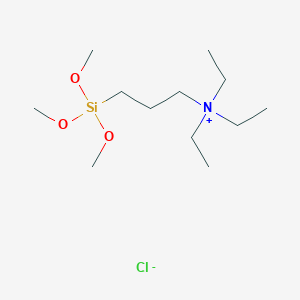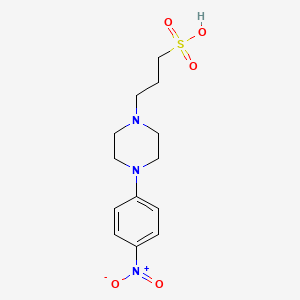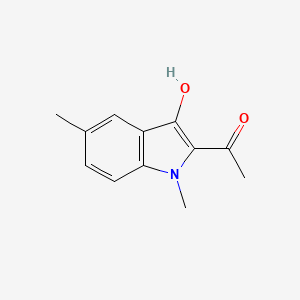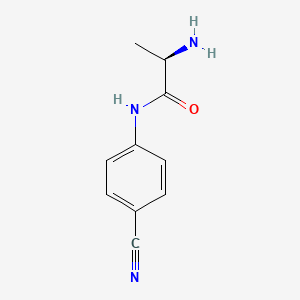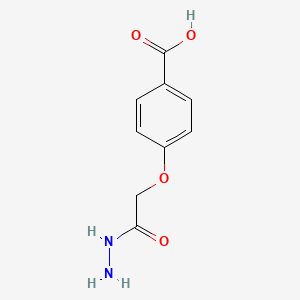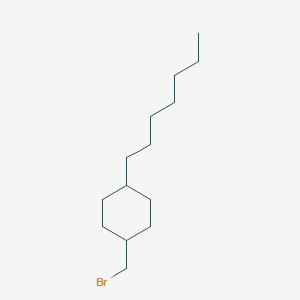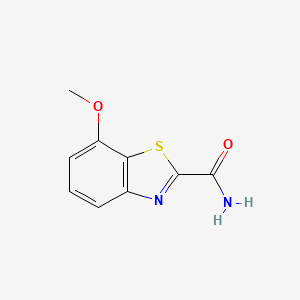
2-Benzothiazolecarboxamide, 7-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolecarboxamide, 7-methoxy- is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a carbamoyl group at the 2-position and a methoxy group at the 7-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolecarboxamide, 7-methoxy- typically involves the cyclization of substituted anilines with chloroacetamide and sulfur in the presence of triethylamine. The reaction proceeds through the formation of monothiooxamides, which are then cyclized using potassium ferricyanide (K3Fe(CN)6) in alkaline conditions . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods: Industrial production of 2-Benzothiazolecarboxamide, 7-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzothiazolecarboxamide, 7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles
Applications De Recherche Scientifique
2-Benzothiazolecarboxamide, 7-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an anthelmintic agent and its activity against various parasites.
Mécanisme D'action
The mechanism of action of 2-Benzothiazolecarboxamide, 7-methoxy- involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it can bind to bacterial DNA, disrupting replication and transcription processes. Additionally, it can perturb bacterial cell membranes, leading to cell lysis . The compound’s activity against parasites is attributed to its ability to interfere with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biology.
6-Methoxybenzothiazole-2-carbamates: Explored for their anthelmintic activity.
Uniqueness: 2-Benzothiazolecarboxamide, 7-methoxy- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a carbamoyl group and a methoxy group on the benzothiazole ring makes it a valuable compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C9H8N2O2S |
|---|---|
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
7-methoxy-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-13-6-4-2-3-5-7(6)14-9(11-5)8(10)12/h2-4H,1H3,(H2,10,12) |
Clé InChI |
NHAFFSUOBBUBOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1SC(=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[(4-chlorophenyl)-dimethoxymethyl]benzene](/img/structure/B8513800.png)
